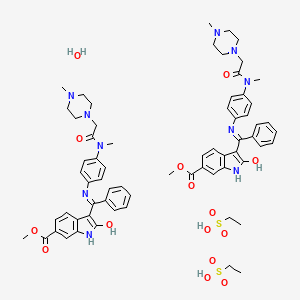

Nintedanib esylate hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

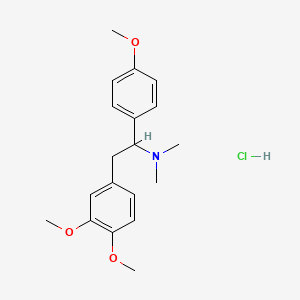

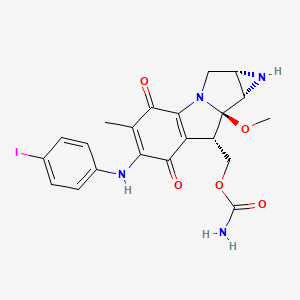

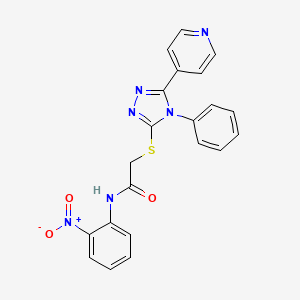

Nintedanib esylate hemihydrate is a small molecule tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. It is marketed under the brand names Ofev and Vargatef. This compound works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of nintedanib esylate hemihydrate involves multiple steps. One of the key steps includes reacting a compound of formula VI with acetic anhydride and triethyl ortho benzoate to obtain a compound of formula V. This intermediate is then reacted with another compound of formula IV to produce nintedanib . The process involves careful control of reaction conditions to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves the use of hot melt extrusion (HME) to prepare amorphous solid dispersions. This method enhances the dissolution and oral bioavailability of the compound. The process involves blending nintedanib with a polymer matrix, such as Kollidon VA64, and conducting HME at temperatures ranging from 80°C to 220°C .

Analyse Des Réactions Chimiques

Types of Reactions: Nintedanib esylate hemihydrate undergoes various chemical reactions, including hydrolytic ester cleavage, resulting in the formation of the free acid moiety. This moiety is subsequently glucuronidated and excreted in the feces .

Common Reagents and Conditions: Common reagents used in the synthesis of nintedanib include acetic anhydride, triethyl ortho benzoate, and various solvents for recrystallization. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions involving this compound include its free acid moiety and glucuronidated metabolites. These products are primarily excreted via feces .

Applications De Recherche Scientifique

Nintedanib esylate hemihydrate has a wide range of scientific research applications. It is extensively studied for its role in treating idiopathic pulmonary fibrosis and non-small-cell lung cancer. Additionally, it has shown potential in treating other fibrotic disorders and certain types of cancers due to its ability to inhibit multiple signaling receptors . Research is also ongoing to explore advanced delivery systems, such as nanoparticle-based carriers, to optimize drug targeting and minimize adverse effects .

Mécanisme D'action

Nintedanib esylate hemihydrate exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases. It targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor, thereby preventing fibroblast proliferation and differentiation . This inhibition ultimately slows down the progression of fibrotic diseases and certain types of cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to nintedanib esylate hemihydrate include pirfenidone, another drug used for the treatment of idiopathic pulmonary fibrosis. Both drugs are disease-modifying therapies that slow down the progressive loss of lung function .

Uniqueness: this compound is unique in its ability to inhibit multiple receptor tyrosine kinases, making it effective against a broader range of fibrotic disorders and cancers compared to other similar compounds. Its multifaceted mechanism of action and potential for advanced delivery systems further enhance its therapeutic effectiveness .

Propriétés

Numéro CAS |

959762-24-4 |

|---|---|

Formule moléculaire |

C66H80N10O15S2 |

Poids moléculaire |

1317.5 g/mol |

Nom IUPAC |

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrate |

InChI |

InChI=1S/2C31H33N5O4.2C2H6O3S.H2O/c2*1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;2*1-2-6(3,4)5;/h2*4-14,19,33,38H,15-18,20H2,1-3H3;2*2H2,1H3,(H,3,4,5);1H2 |

Clé InChI |

IIJNKVHEDSIEBZ-UHFFFAOYSA-N |

SMILES canonique |

CCS(=O)(=O)O.CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.